molecular formula C10H18Cl3N3 B2631872 (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride CAS No. 169452-30-6

(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride

Cat. No.: B2631872
CAS No.: 169452-30-6
M. Wt: 286.63
InChI Key: PEJZIUXPHGUIFL-KAFJHEIMSA-N
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Description

(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride is a high-purity chiral amine building block of significant interest in medicinal chemistry and neuroscience research. Its molecular formula is C10H18Cl3N3, with a molecular weight of 286.63 g/mol . This compound is part of a class of pyrrolidine derivatives that have been extensively studied as potent and highly selective inhibitors of neuronal nitric oxide synthase (nNOS) . Nitric oxide synthase (NOS) represents an important therapeutic target for the prevention of brain injury and the treatment of various neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease . The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. Research on analogous structures has demonstrated that specific enantiomers, particularly the (3'R, 4'R) configuration in closely related inhibitors, can induce unique binding modes and exhibit exceptional potency and selectivity for nNOS over other isoforms like endothelial NOS (eNOS) . This high selectivity is crucial for therapeutic development, as inhibition of eNOS can lead to adverse cardiovascular effects. Therefore, the (S)-enantiomer serves as a vital tool for researchers exploring the structure-activity relationships and enzyme mechanics of NOS isoforms. This product is intended for research purposes as a key synthetic intermediate or a pharmacological probe in the discovery and development of novel central nervous system (CNS) therapeutics. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H/t10-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJZIUXPHGUIFL-KAFJHEIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC=NC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine intermediate.

    Formation of the Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing batch reactors for the cyclization and substitution reactions.

    Purification: Employing crystallization or chromatography techniques to obtain the pure compound.

    Conversion to Trihydrochloride Salt: Using controlled acid-base reactions to ensure the formation of the trihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity Salt Form Key Structural Features
Target: (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride (169452-30-6) C₁₀H₁₆N₃·3HCl 286.63 95–97% Trihydrochloride Pyrrolidine, pyridin-4-ylmethyl, (S)-chirality
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (1193388-05-4) C₉H₁₃N₃·2HCl 236.14 N/A Dihydrochloride Pyrrolidinyl at pyridin-3-position
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride C₁₀H₁₂F₃N₅·2HCl 305.13 N/A Dihydrochloride Pyrimidine, trifluoromethyl, (R)-pyrrolidine
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride C₇H₉N₄·HCl 176.63 N/A Hydrochloride Pyrazolo-pyridine, methyl group
Key Observations:

Salt Form and Solubility : The trihydrochloride salt of the target compound provides higher aqueous solubility compared to dihydrochloride analogs (e.g., 236.14 g/mol and 305.13 g/mol compounds) .

Chirality : The (S)-configuration distinguishes the target from racemic or (R)-configured analogs (e.g., the (R)-pyrrolidine derivative in ), which may influence receptor binding in drug design.

Functional Groups: The pyridin-4-ylmethyl group in the target contrasts with pyridin-3-yl () and pyrimidin-4-yl () substituents, altering electronic and steric profiles.

Biological Activity

(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C10_{10}H18_{18}Cl3_{3}N3_{3}
  • CAS Number : 1713163-22-4
  • Molecular Weight : 286.63 g/mol
  • Appearance : Typically encountered as a trihydrochloride salt, enhancing its solubility in aqueous solutions, making it suitable for various biological applications .

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, it has shown potential in inhibiting the growth of non-small cell lung cancer (NSCLC) cells, particularly those driven by specific mutations in the epidermal growth factor receptor (EGFR) .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of this compound have indicated possible benefits in models of neurodegenerative diseases. The mechanisms underlying these effects are still being elucidated but may involve modulation of neurotransmitter systems and protection against oxidative stress.
  • Receptor Binding Affinity : Interaction studies have focused on its binding affinity to various receptors, which is crucial for assessing its pharmacological potential. These studies are essential for understanding the safety and efficacy of the compound before advancing to clinical trials.

Antitumor Activity Case Study

A significant study explored the effects of this compound on NSCLC cell lines:

  • Cell Lines Tested : H1975, PC9, HCC827.
  • Results : The compound exhibited strong antiproliferative effects specifically against EGFR mutant-driven cell lines while showing minimal toxicity in normal cells. In xenograft models, it demonstrated dose-dependent tumor growth suppression .

Neuroprotective Effects

Another area of research investigated the neuroprotective potential of this compound:

  • Model Used : In vitro models simulating oxidative stress conditions.
  • Findings : The compound was found to reduce neuronal cell death induced by oxidative stress, suggesting a protective role against neurodegeneration.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and biological differences between this compound and related compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
This compoundPyrrolidine ring with pyridine moietyTrihydrochloride salt enhances solubilityAntitumor, neuroprotective
(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochlorideEnantiomeric formPotentially different biological activityNot extensively studied
N-(pyridin-4-ylmethyl)pyrrolidin-3-aminesVariation in substituents on nitrogenMay exhibit different pharmacokinetic propertiesVaries by specific derivative

This comparative analysis highlights how structural variations can lead to differences in biological activity and pharmacokinetics, which is crucial for drug development.

Q & A

Q. What are the recommended methods for synthesizing (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride while preserving stereochemical integrity?

  • Methodological Answer : Enantioselective synthesis is critical for maintaining the (S)-configuration. A common approach involves chiral resolution using (S)-pyrrolidin-3-amine precursors, followed by alkylation with 4-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF). The final product is isolated as the trihydrochloride salt via HCl gas treatment in anhydrous ethanol. Purification via recrystallization (ethanol/ether) ensures high enantiomeric excess (>98%), validated by chiral HPLC using a polysaccharide column (e.g., Chiralpak IA) .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation requires a combination of:
  • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., pyridyl CH2 resonance at δ ~4.2 ppm).
  • LCMS : For molecular weight confirmation ([M+H]+ = 208.1 for free base; trihydrochloride adds 3×36.46 g/mol).
  • X-ray crystallography : SHELXL refinement (via SHELX suite) resolves absolute stereochemistry and hydrogen bonding patterns in crystalline forms .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during decomposition.
  • Spill Management : Neutralize with sodium bicarbonate and collect residues in chemical waste containers.
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; consult SDS for specific emergency measures (though acute toxicity data are limited) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiopurity assessments between chiral HPLC and NMR derivatization methods?

  • Methodological Answer : Discrepancies may arise from:
  • HPLC Column Selectivity : Validate with multiple chiral columns (e.g., Chiralpak IB vs. AD).
  • NMR Chiral Shift Reagents : Use Eu(hfc)₃ to enhance diastereomeric splitting in 1H NMR.
  • Cross-Validation : Compare results with polarimetry ([α]D) or enzymatic assays (e.g., enantioselective amidase hydrolysis). Statistical analysis (e.g., Bland-Altman plots) quantifies method agreement .

Q. What experimental strategies optimize the compound’s stability in aqueous solutions for pharmacological assays?

  • Methodological Answer :
  • pH Control : Maintain solutions at pH 4–6 (HCl salt form) to prevent free base precipitation.
  • Temperature : Store at 2–8°C; avoid freeze-thaw cycles to minimize decomposition.
  • Stability Indicators : Monitor via HPLC for degradation products (e.g., pyridine derivatives at ~254 nm). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life .

Q. How does the compound interact with biological targets (e.g., neurotransmitter receptors) in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Molecular Docking : Use PyMOL or AutoDock to model interactions with receptor binding pockets (e.g., serotonin 5-HT₃ receptor).
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔG, Kd).
  • Mutagenesis Studies : Replace key residues (e.g., Trp183 in 5-HT₃) to assess hydrogen bonding or π-π stacking contributions .

Q. What analytical techniques identify and quantify degradation products under oxidative stress?

  • Methodological Answer :
  • Forced Degradation : Expose to H₂O₂ (3% w/v, 70°C, 24 hr) to simulate oxidation.
  • LC-HRMS : Identifies major degradants (e.g., N-oxide derivatives, m/z +16).
  • GC-MS : Detects volatile byproducts (e.g., pyridine fragments). Quantify using external calibration curves .

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